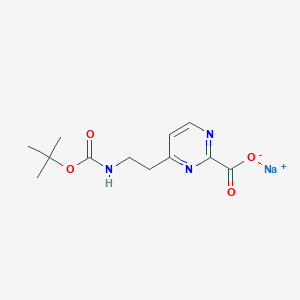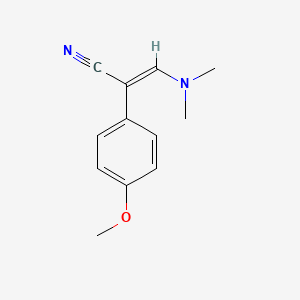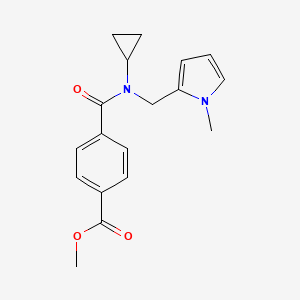![molecular formula C7H8FNO2S2 B2515984 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride CAS No. 2470440-52-7](/img/structure/B2515984.png)
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride is a chemical compound. It is related to Clopidogrel, a medication used to prevent heart attacks and strokes .
Synthesis Analysis
The synthesis of related compounds involves multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The initial formation of cyanothioacetamide is followed by the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination, forming salts containing the target bicyclic cyclopenta .Molecular Structure Analysis
The molecular formula of 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride is C7H8FNO2S2. Related compounds such as (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetonitrile have a molecular formula of C15H13ClN2S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the Knoevenagel condensation and the Stork alkylation . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include a density of 1.3±0.1 g/cm3, boiling point of 409.5±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and a molar refractivity of 79.0±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride serves as a key intermediate in the synthesis of various heterocyclic compounds. The unique reactivity of sulfonyl fluoride groups enables the introduction of fluorine atoms or fluorine-containing groups into molecules, facilitating the development of novel chemical entities with potential biological activity. The compound's ability to undergo selective reactions, such as nucleophilic substitution, provides a versatile tool for chemists to design and synthesize complex molecular architectures, including those with pyridine and thieno[3,2-c]pyridine scaffolds.
Fluorine Chemistry
The presence of the sulfonyl fluoride group in 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride highlights its significance in fluorine chemistry. Sulfonyl fluorides are recognized for their stability and reactivity, offering a platform for the development of fluorination strategies. These strategies are crucial for introducing fluorine atoms into organic compounds, a common modification in pharmaceutical chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of potential drug candidates.
Biological Applications
While direct research on 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride's biological applications was not identified, compounds synthesized from it may exhibit a range of biological activities. The incorporation of fluorine atoms can significantly alter the biological properties of a molecule, leading to potential applications in medicinal chemistry and drug discovery. The ability to introduce fluorine or fluorinated groups into molecules opens avenues for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
Material Science
The structural features of 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride, particularly the thienopyridine core, may find applications in material science. Compounds with such heterocyclic cores are often explored for their electronic properties, making them candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine atoms can further modulate the electronic properties of these materials, potentially leading to enhanced performance in electronic applications.
For detailed information and further exploration of 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride and related compounds in scientific research, refer to the following sources:
- Pyridinium Poly(hydrogen fluoride) (Kotun, Prakash, & Hu, 2007)
- Carbonic anhydrase inhibitors — Part 29: Interaction of isozymes I, II, and IV with benzolamide-like derivatives (Supuran, Ilies, & Scozzafava, 1998)
- Chemistry of thienopyridines. X. Syntheses of thieno[3,4‐b] — and thieno[3,4‐c] pyridines (Klemm, Johnson, & White, 1970)
- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride (Laudadio et al., 2019)
Eigenschaften
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S2/c8-13(10,11)9-3-1-7-6(5-9)2-4-12-7/h2,4H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBALFCNMSUHHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2515904.png)
![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)


![Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride](/img/structure/B2515911.png)



![N-(3-ethylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2515915.png)


![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2515920.png)
